2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide
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Overview
Description
The compound “2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a fluorophenyl group, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound likely includes a thiazole ring attached to a fluorophenyl group via an acetamide linkage. There is also a benzylthio group attached to the thiazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the thiazole ring, the fluorophenyl group, and the benzylthio group .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide, also known as 2-(benzylsulfanyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide:
Anticancer Activity
This compound has shown potential in inhibiting the growth of various cancer cell lines. Its structure allows it to interact with cellular targets that are crucial for cancer cell proliferation and survival. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer drug development .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and interfere with essential metabolic processes makes it a valuable agent in the development of new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can modulate the production of inflammatory cytokines and inhibit key enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c21-17-8-6-16(7-9-17)20-23-18(13-26-20)10-11-22-19(24)14-25-12-15-4-2-1-3-5-15/h1-9,13H,10-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPBDISMLOXAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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